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molecular formula C11H14O3 B1352808 2,5-Diethoxybenzaldehyde CAS No. 4686-98-0

2,5-Diethoxybenzaldehyde

Cat. No. B1352808
M. Wt: 194.23 g/mol
InChI Key: UGNJILDLOHTRMK-UHFFFAOYSA-N
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Patent
US06171866B2

Procedure details

A suspension of 9.66 g (70 mmol) 2,5-dihydroxybenzaldehyde N2, 32.75 g (210 mmol) iodoethane, 24.19 g (175 mmol) K2CO3 in 350 ml acetone was heated to reflux for 18 hours under nitrogen. The solvent was evaporated and the residue was dissolved in 300 ml CHCl3 and 300 ml water. The organic phase was washed with 2×300 ml 2.5% Na2CO3 and 300 ml saturated NaCl and dried over Na2SO4. The solvent was evaporated and the residue (13.5 g) purified with a silica gel column (silica gel 100, CHCl3/cyclohexane: 1/1, v/v), affording 8.61 g light yellow oil, which crystallized after cooling to room temperature (yield. 63%).
Name
2,5-dihydroxybenzaldehyde N2
Quantity
9.66 g
Type
reactant
Reaction Step One
Quantity
32.75 g
Type
reactant
Reaction Step One
Name
Quantity
24.19 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:9]=[CH:8][C:7]([OH:10])=[CH:6][C:3]=1[CH:4]=[O:5].N#N.I[CH2:14][CH3:15].C([O-])([O-])=O.[K+].[K+].[CH3:22][C:23](C)=O>>[CH2:22]([O:1][C:2]1[CH:9]=[CH:8][C:7]([O:10][CH2:14][CH3:15])=[CH:6][C:3]=1[CH:4]=[O:5])[CH3:23] |f:0.1,3.4.5|

Inputs

Step One
Name
2,5-dihydroxybenzaldehyde N2
Quantity
9.66 g
Type
reactant
Smiles
OC1=C(C=O)C=C(C=C1)O.N#N
Name
Quantity
32.75 g
Type
reactant
Smiles
ICC
Name
Quantity
24.19 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
350 mL
Type
reactant
Smiles
CC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 18 hours under nitrogen
Duration
18 h
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in 300 ml CHCl3
WASH
Type
WASH
Details
The organic phase was washed with 2×300 ml 2.5% Na2CO3 and 300 ml saturated NaCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the residue (13.5 g) purified with a silica gel column (silica gel 100, CHCl3/cyclohexane
CUSTOM
Type
CUSTOM
Details
1/1, v/v), affording 8.61 g light yellow oil, which
CUSTOM
Type
CUSTOM
Details
crystallized
CUSTOM
Type
CUSTOM
Details
(yield. 63%)

Outcomes

Product
Name
Type
Smiles
C(C)OC1=C(C=O)C=C(C=C1)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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